molecular formula C29H36ClN3O5 B10830014 Vibozilimod CAS No. 1403232-33-6

Vibozilimod

Cat. No.: B10830014
CAS No.: 1403232-33-6
M. Wt: 542.1 g/mol
InChI Key: LIVCREVOSRJFDS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Vibozilimod undergoes various chemical reactions typical of sphingosine-1-phosphate receptor agonists. These reactions include:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vibozilimod has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Vibozilimod is compared with other similar compounds, particularly first-generation and second-generation S1PR1 agonists:

    Fingolimod: A first-generation S1PR1 agonist used for multiple sclerosis.

    Siponimod, Ponesimod, and Ozanimod: These are second-generation S1PR1 modulators approved for non-dermatology indications.

This compound stands out due to its high selectivity for S1PR1 over S1PR3, with a 10,000-fold selectivity, making it a potentially safer alternative with fewer side effects .

Properties

CAS No.

1403232-33-6

Molecular Formula

C29H36ClN3O5

Molecular Weight

542.1 g/mol

IUPAC Name

1-[[4-[5-[3-chloro-4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-4-(2-methoxyethoxymethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C29H36ClN3O5/c1-20(2)16-23-8-9-24(17-25(23)30)27-31-26(32-38-27)22-6-4-21(5-7-22)18-33-12-10-29(11-13-33,28(34)35)19-37-15-14-36-3/h4-9,17,20H,10-16,18-19H2,1-3H3,(H,34,35)

InChI Key

LIVCREVOSRJFDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CCC(CC4)(COCCOC)C(=O)O)Cl

Origin of Product

United States

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